4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C17H23N3OS and a molecular weight of 317.46 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached through an etherification reaction using 4-tert-butylphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction reactions under specific conditions.
Substitution: The allyl and phenoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications .
Biological Activity
4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound characterized by its unique triazole and thiol functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C17H23N3OS, indicating the presence of an allyl group and a phenoxy substituent which may influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H23N3OS |
CAS Number | 862654-18-0 |
IUPAC Name | This compound |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with allyl bromide to form an ether intermediate. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. For instance, a study assessing various S-substituted derivatives of 1,2,4-triazole-3-thiols found that compounds similar to this compound showed activity against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicated that triazole derivatives exhibit cytotoxic effects against various cancer cell lines including human melanoma and breast cancer cells. The mechanism involves the inhibition of key enzymes and pathways critical for cancer cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole ring may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
- Covalent Bond Formation : The thiol group can form covalent bonds with target proteins, modifying their function and leading to altered cellular responses.
Case Studies
Several case studies have highlighted the efficacy of triazole-thiol compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study conducted on various S-substituted derivatives showed that modifications in the sulfur substituent did not significantly alter antimicrobial activity but did enhance selectivity towards certain pathogens .
- Cancer Cell Line Studies : Research examining the effects of these compounds on human cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
3-[1-(4-tert-butylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-6-11-20-15(18-19-16(20)22)12(2)21-14-9-7-13(8-10-14)17(3,4)5/h6-10,12H,1,11H2,2-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHSGOQCWMQWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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